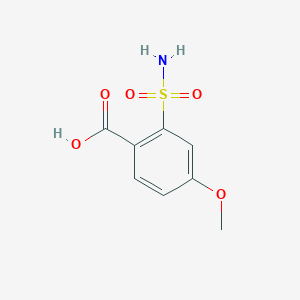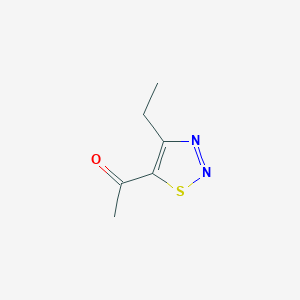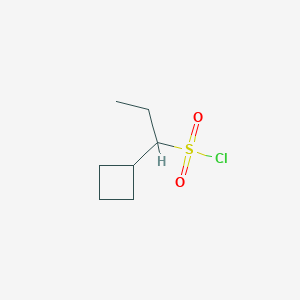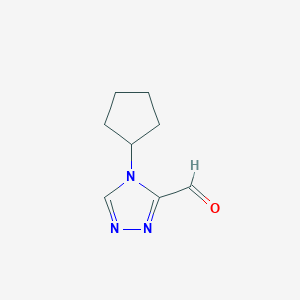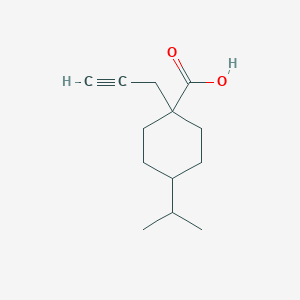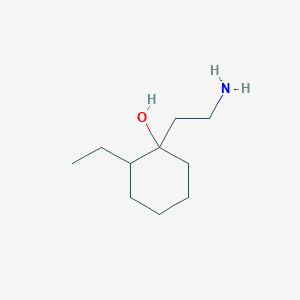![molecular formula C8H16N2O B13178531 N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)
N-[(3R)-piperidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3R)-piperidin-3-yl]propanamide is an organic compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and propanamide, an amide derivative of propanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-piperidin-3-yl]propanamide typically involves the reaction of piperidine with propanoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Propanoyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-[(3R)-piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
N-[(3R)-piperidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(3R)-piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-ethyl-N-[(3R)-piperidin-3-yl]propanamide
- N-[(3R,4R)-3-Methyl-4-piperidinyl]-N-phenylpropanamide
Uniqueness
N-[(3R)-piperidin-3-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and amide group combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
N-[(3R)-piperidin-3-yl]propanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
InChIキー |
YCSINODYAVEIAO-SSDOTTSWSA-N |
異性体SMILES |
CCC(=O)N[C@@H]1CCCNC1 |
正規SMILES |
CCC(=O)NC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
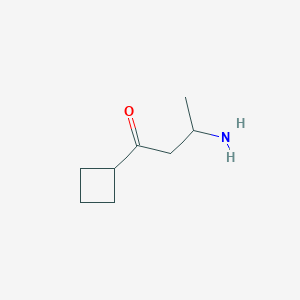

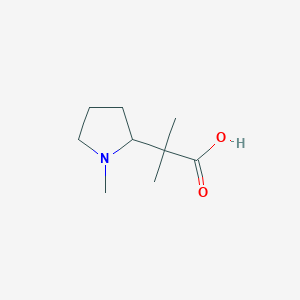
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
